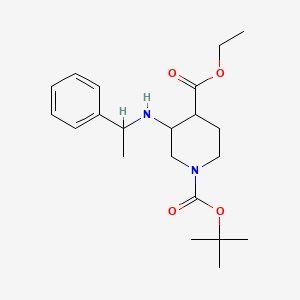

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

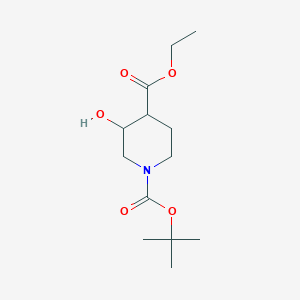

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate, also known as EBPC or Boc-Piperidine, is a chemical compound that belongs to the piperidine family. It is a reactant for the synthesis of various drugs .

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its analogues . It is also used as a precursor in the synthesis of synthetic drugs .Molecular Structure Analysis

The molecular formula of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is C21H32N2O4. Its molecular weight is 376.5 g/mol.Chemical Reactions Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . It is involved in various synthesis methods, each of which involves the use of specific precursor chemicals .Scientific Research Applications

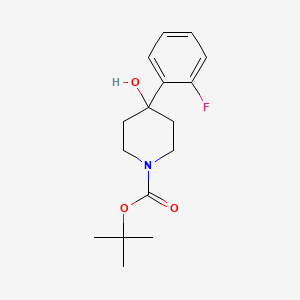

Synthesis of Pim-1 Inhibitors

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is used as a reactant in the synthesis of Pim-1 inhibitors. Pim-1 is a type of kinase, and inhibitors targeting it can have potential applications in treating various cancers by blocking cancer cell growth and survival .

Development of GPR119 Agonists

This compound is also involved in the creation of selective GPR119 agonists, which are being researched for their potential to treat type II diabetes by stimulating insulin release .

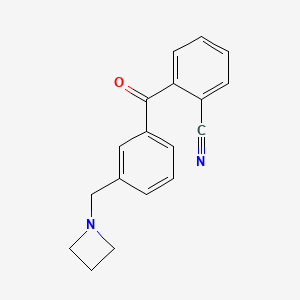

HIV-1 Replication Inhibitors

Researchers use this chemical in the synthesis of M-tropic (R5) HIV-1 replication inhibitors, which could provide a new approach to combating HIV/AIDS .

HDAC Inhibitors Production

It serves as a reactant for producing HDAC inhibitors, which have implications in cancer therapy due to their role in regulating gene expression .

Selective 5-HT6 Antagonists

The compound is utilized in the synthesis of selective 5-HT6 antagonists, which are studied for their potential effects on neurological disorders such as Alzheimer’s disease .

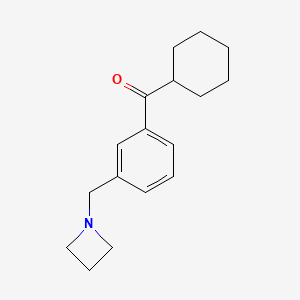

Vinylogous Mannich Reactions

It is used in three-component vinylogous Mannich reactions, which are valuable in organic synthesis for constructing complex molecular architectures .

Palladium-Catalyzed α-Arylation

The compound serves as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to products like 4-pyridylpiperidinyl esters .

These applications highlight the versatility of Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate in scientific research, particularly in medicinal chemistry and drug development.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQUVEFMYQSDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)